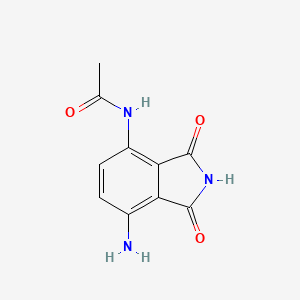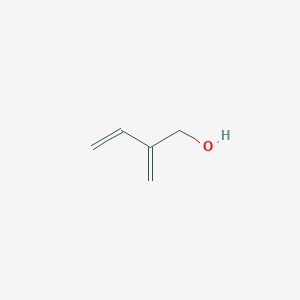
3-(p-Nitrophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(p-Nitrophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of a nitrophenyl group and a propynyloxymethyl group in its structure suggests potential reactivity and functional versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Nitrophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the p-Nitrophenyl Group: This step may involve nitration of a phenyl group followed by its attachment to the oxazolidinone ring.
Attachment of the Propynyloxymethyl Group: This can be done through an alkylation reaction using a suitable propynyloxymethyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The propynyloxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Reduction of the Nitro Group: Formation of 3-(p-Aminophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone.
Substitution Reactions: Formation of various substituted oxazolidinones depending on the nucleophile used.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its reactive groups.
Medicine: Possible antibacterial properties similar to other oxazolidinones.
Industry: Use in the development of new materials or as a catalyst in certain reactions.
作用机制
The mechanism of action of 3-(p-Nitrophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone would depend on its specific application. In medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The nitrophenyl and propynyloxymethyl groups may enhance binding affinity or specificity.
相似化合物的比较
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic.
Tedizolid: Another oxazolidinone with enhanced activity.
Comparison
3-(p-Nitrophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone is unique due to the presence of both a nitrophenyl group and a propynyloxymethyl group, which may confer distinct reactivity and biological activity compared to other oxazolidinones.
属性
CAS 编号 |
23598-64-3 |
|---|---|
分子式 |
C13H12N2O5 |
分子量 |
276.24 g/mol |
IUPAC 名称 |
3-(4-nitrophenyl)-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H12N2O5/c1-2-7-19-9-12-8-14(13(16)20-12)10-3-5-11(6-4-10)15(17)18/h1,3-6,12H,7-9H2 |
InChI 键 |
UNPKQAWIAWFGBH-UHFFFAOYSA-N |
规范 SMILES |
C#CCOCC1CN(C(=O)O1)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


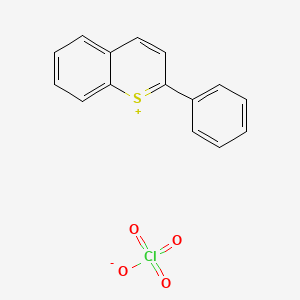
![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
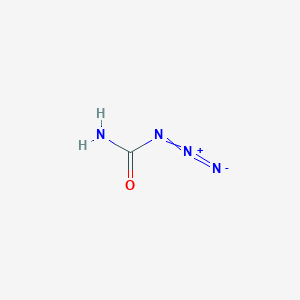
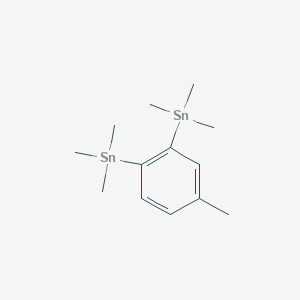
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
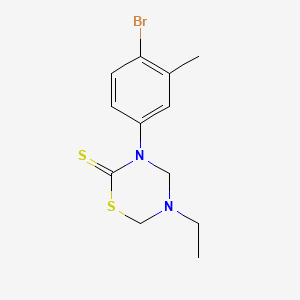


![(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B14710420.png)
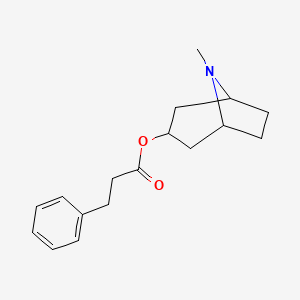
![10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione](/img/structure/B14710441.png)
